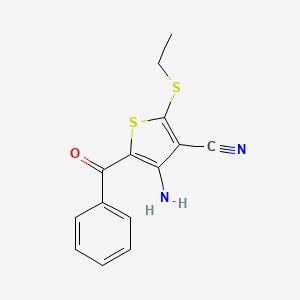

4-Amino-5-benzoyl-2-(ethylsulfanyl)-3-thiophenecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

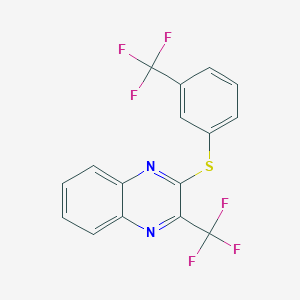

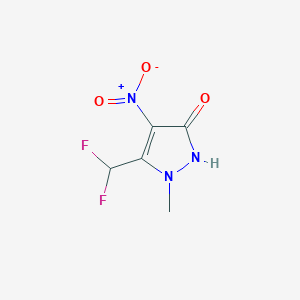

“4-Amino-5-benzoyl-2-(ethylsulfanyl)-3-thiophenecarbonitrile” is a chemical compound with the molecular formula C14H12N2OS2 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

4-Amino-5-benzoyl-2-(ethylsulfanyl)-3-thiophenecarbonitrile plays a role in the synthesis of various heterocyclic compounds. For example, reactions involving thiosemicarbazides with ethenetetracarbonitrile result in the formation of thiadiazoles and oxadiazoles, compounds with potential applications in medicinal chemistry (Hassan et al., 2005).

Organic Synthesis

This chemical is used in organic synthesis, particularly in the preparation of pyrazoles, oxa(thia)diazoles, and oxadiazines. These compounds have diverse applications ranging from material science to pharmaceuticals (Gewald & Bellmann, 1983).

Development of Photoinitiating Systems

A significant application of this compound derivatives is in the development of bimolecular photoinitiating systems. These systems are useful in various photopolymerization processes such as cationic, free-radical, and thiol-ene photopolymerization under UV-A and visible light sources (Hola et al., 2020).

Corrosion Inhibition

Derivatives of this compound, such as 2-aminobenzene-1,3-dicarbonitriles, are studied for their corrosion inhibition properties. These compounds can significantly inhibit corrosion on metal surfaces, an important application in industrial maintenance (Verma, Quraishi, & Singh, 2015).

Pharmaceutical Research

In pharmaceutical research, this chemical is involved in the synthesis of various compounds with potential therapeutic applications. For example, it is used in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines, a class of compounds with potential medicinal properties (El-Kashef et al., 2007).

Development of Novel Photoredox Systems

This compound derivatives are also key in the development of high-performance biphenyl and terphenyl derivatives as versatile photoredox photoinitiating systems. These systems find applications in 3D printing photopolymerization processes (Tomal et al., 2019).

Mecanismo De Acción

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (abts) radical formation . This suggests that the compound may interact with its targets to modulate their activity, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives may suggest that the compound’s action could be influenced by the surrounding environment .

Propiedades

IUPAC Name |

4-amino-5-benzoyl-2-ethylsulfanylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-2-18-14-10(8-15)11(16)13(19-14)12(17)9-6-4-3-5-7-9/h3-7H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQKNPMWRIIYLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(=C(S1)C(=O)C2=CC=CC=C2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2743931.png)

![7-Fluoro-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2743936.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2743940.png)

![1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/no-structure.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile](/img/structure/B2743945.png)